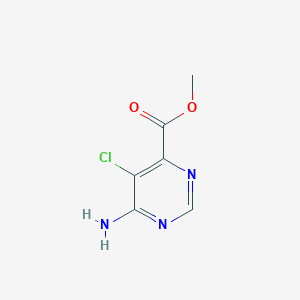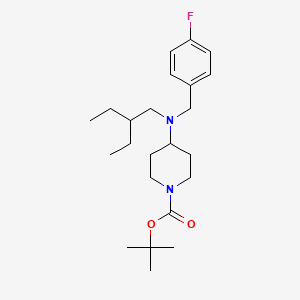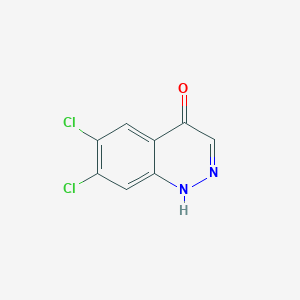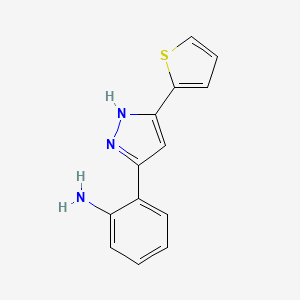![molecular formula C9H13N3O B11778046 3-Ethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B11778046.png)
3-Ethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-4(3H)-one is a heterocyclic compound that belongs to the class of pyridopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a bicyclic system with nitrogen atoms, which contributes to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the intermediate hydrazone, which then undergoes cyclization with a suitable aldehyde or ketone to yield the desired pyridopyridazine compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, controlled reaction environments, and purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridopyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro or tetrahydro derivatives .
Applications De Recherche Scientifique
3-Ethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-4(3H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Ethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s bicyclic structure allows it to fit into active sites of enzymes or receptors, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine: Another bicyclic compound with similar structural features.
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine: Shares the pyridopyridazine core but differs in the position of nitrogen atoms.
Uniqueness
3-Ethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-4(3H)-one is unique due to its specific substitution pattern and the presence of an ethyl group, which can influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C9H13N3O |
|---|---|
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
3-ethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-4-one |
InChI |
InChI=1S/C9H13N3O/c1-2-12-9(13)8-6-10-4-3-7(8)5-11-12/h5,10H,2-4,6H2,1H3 |
Clé InChI |
QTHLRRWNMIQVJP-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=O)C2=C(CCNC2)C=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2-Chloro-1H-benzo[d]imidazol-5-yl)acetic acid](/img/structure/B11777978.png)
![3-(Pyrrolidin-3-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11777981.png)
![1,4-Dimethyl-1H-benzo[d]imidazol-2-amine](/img/structure/B11777983.png)


![Methyl 2-(2-chloro-1H-benzo[d]imidazol-5-yl)acetate](/img/structure/B11777989.png)

![7-(3-Phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B11778002.png)

![1,7-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B11778010.png)


